molecular formula C17H12BrNO2 B5796474 5-bromo-N,N-diphenyl-2-furamide

5-bromo-N,N-diphenyl-2-furamide

Cat. No.: B5796474
M. Wt: 342.2 g/mol
InChI Key: GFJKZHODYKTUDL-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diphenyl-2-furamide is a brominated furan derivative characterized by a furan ring substituted at the 5-position with bromine and an N,N-diphenylcarboxamide group at the 2-position.

  • Bromination: Bromine introduction via reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., 2,2′-azobis(isobutyronitrile)) .
  • Sulfonylation/Carboxamide Formation: Reaction of brominated furan intermediates with chlorosulfonic acid or carboxamide-forming reagents (e.g., coupling with substituted amines using triethylamine as a base) .

Key physicochemical properties inferred from structural analogs include:

  • Molecular Weight: ~357.2 g/mol (calculated for C₁₇H₁₃BrN₂O₂).
  • Polarity: Moderate, due to the bromine atom (electronegative) and diphenylamide group (hydrophobic).

Properties

IUPAC Name

5-bromo-N,N-diphenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c18-16-12-11-15(21-16)17(20)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKZHODYKTUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Molecular Data

The table below summarizes critical parameters for 5-bromo-N,N-diphenyl-2-furamide and its closest structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound C₁₇H₁₃BrN₂O₂ 357.2 N,N-diphenylcarboxamide Expected high lipophilicity; uncharacterized bioactivity
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]-2-furamide C₁₃H₁₁BrN₂O₃S 355.2 Thiourea-linked 2-methoxyphenyl Enhanced hydrogen bonding potential; unstudied bioactivity
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-furamide C₁₆H₁₄BrN₂O₂S 393.2 Benzothiophene-cyano group Increased aromatic stacking potential
5-Bromo-N,N-diethyl-2-furamide C₉H₁₃BrN₂O₂ 261.1 N,N-diethylcarboxamide Higher volatility; industrial/research use
5-Bromo-N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-furamide C₁₆H₁₂BrN₃O₃S₂ 438.3 Thienopyrazole sulfone Potential enzyme inhibition (sulfone group)

Key Differentiators of this compound

  • Synthetic Flexibility : The N,N-diphenylcarboxamide moiety allows for diverse functionalization, though steric hindrance may limit reactivity .

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